N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a benzyloxy group, and a chlorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while nucleophilic substitution of the chlorobenzyl group can produce a wide range of substituted triazoles.
Scientific Research Applications
N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or receptor binding. Additionally, the benzyloxy and chlorobenzyl groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the triazole ring and chlorobenzyl sulfanyl group.
This compound: Similar structure but with different substituents on the triazole ring.
Properties
Molecular Formula |
C24H23ClN4O2S |
---|---|
Molecular Weight |
467 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C24H23ClN4O2S/c1-30-23-13-19(11-12-22(23)31-15-18-7-3-2-4-8-18)14-27-29-17-26-28-24(29)32-16-20-9-5-6-10-21(20)25/h2-13,17,27H,14-16H2,1H3 |
InChI Key |
UAWWUTNVXLANNE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNN2C=NN=C2SCC3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN2C=NN=C2SCC3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.